molecular formula C12H12N2O3S B7792784 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 436094-69-8

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B7792784
CAS No.: 436094-69-8
M. Wt: 264.30 g/mol
InChI Key: ULIUXVXHYVQNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-methoxyphenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring.

Properties

IUPAC Name

2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)18-12(13-7)14-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUXVXHYVQNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181488
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436094-69-8
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436094-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases:

  • Anticancer Activity :
    • Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against cancer cell lines. The presence of the methoxyphenyl group enhances interactions with biological targets, potentially increasing efficacy against tumors .
    • A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring can lead to improved anticancer properties .
  • Antimicrobial Properties :
    • Thiazole derivatives are known for their antibacterial and antifungal activities. The compound has been investigated for its potential to inhibit pathogenic microorganisms, making it a candidate for new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Research indicates that thiazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Biological Studies

The compound is also utilized in biological studies to elucidate its interaction with various molecular targets:

  • Mechanism of Action :
    • The thiazole ring interacts with enzymes and receptors, influencing their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammatory responses .
    • Studies have explored how modifications to the compound affect its binding affinity and selectivity towards specific biological targets .

Materials Science

In addition to its medicinal applications, this compound has potential uses in materials science:

  • Electronic and Optical Properties :
    • The unique structural features of thiazole compounds make them suitable for developing materials with specific electronic or optical characteristics. Research into their electronic structure has implications for designing new materials .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDerivatives showed IC50 values lower than standard treatments like doxorubicin
Antimicrobial TestingExhibited significant inhibition against various bacterial strains
Anti-inflammatory MechanismsModulated pathways related to cytokine release

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological activity of thiazole derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituents at 2-Position Substituent at 4-Position Key Functional Groups Biological Activity
2-[(4-Methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Methoxyphenylamino group Methyl Carboxylic acid Not explicitly reported
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino group Methyl Carboxylic acid Antidiabetic (reduces blood glucose, improves insulin sensitivity)
Febuxostat 3-Cyano-4-isobutoxyphenyl (direct linkage) Methyl Carboxylic acid Xanthine oxidase inhibitor (treats gout)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino group Methyl Carboxylic acid Unknown
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 4-Methoxyphenyl (no amino linker) Methyl Carboxylic acid Unknown
Antidiabetic Activity: BAC vs. Target Compound

BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 38% and improving insulin sensitivity via modulation of oxidative enzymes and inflammatory cytokines . The chlorobenzylamino group is critical for this activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance binding to antidiabetic targets. In contrast, the methoxyphenylamino group in the target compound introduces an electron-donating substituent (OCH₃), which may alter pharmacokinetics or target affinity .

Xanthine Oxidase Inhibition: Febuxostat

Febuxostat, a clinically approved gout treatment, inhibits xanthine oxidase by directly binding to the active site via its 3-cyano-4-isobutoxyphenyl group . Unlike the target compound, Febuxostat lacks an amino linker, relying on a rigid phenyl-thiazole scaffold for potency. Derivatives with a methylene amine spacer (e.g., 2-(substituted benzylamino) analogues) showed reduced efficacy compared to Febuxostat, highlighting the importance of structural rigidity .

Impact of Substituent Electronic Properties
  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability and target binding in hydrophobic pockets (e.g., BAC’s antidiabetic activity ).
  • Electron-Donating Groups (e.g., OCH₃): Improve solubility but may reduce receptor affinity in certain contexts .
  • Amino Linker vs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Molecular Weight Solubility (Predicted)
This compound Not reported 279.32 Moderate (carboxylic acid)
BAC Not reported 312.77 Low (chlorobenzyl group)
Febuxostat 236–241 316.37 Low (hydrophobic substituents)
2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid 236–241 249.28 Moderate

The methoxy group in the target compound likely improves aqueous solubility compared to BAC’s chlorobenzyl group.

Biological Activity

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article provides an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H16N2O3SC_{14}H_{16}N_2O_3S, and it features a thiazole ring that contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported the synthesis and evaluation of various thiazole derivatives against common pathogens:

CompoundTarget PathogenMIC (mg/mL)MBC (mg/mL)
This compoundE. coli0.170.23
This compoundB. cereus0.230.47
This compoundS. Typhimurium0.230.47

These results suggest that the compound possesses moderate antimicrobial activity against various bacterial strains .

2. Anticancer Activity

Thiazoles have been investigated for their potential anticancer properties. The compound's mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)<10
This compoundA431 (skin cancer)<10

Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiazoles are also notable. Compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokine release:

CompoundInhibition (%) at 10 µM
This compound97.7%

This suggests that the compound may be effective in treating inflammatory conditions by modulating immune responses .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various diseases:

  • Antimicrobial : The compound may inhibit enzymes or receptors critical for microbial growth.
  • Anticancer : It can disrupt microtubule dynamics by binding to tubulin.
  • Anti-inflammatory : The compound may inhibit signaling pathways related to inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution and hydrolysis. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives are treated with potassium carbonate in a methanol-water mixture, followed by acid hydrolysis to yield the carboxylic acid derivative. Purification involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How is the crystal structure of this thiazole derivative characterized?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. Data collection requires a diffractometer (Mo/Kα radiation), and software like WinGX or ORTEP-3 can visualize the molecular geometry and hydrogen-bonding networks. Crystallization conditions (e.g., slow evaporation from DMSO/ethanol) must be optimized for high-quality crystals .

Q. What in vivo models are suitable for preliminary evaluation of its antidiabetic activity?

  • Methodology : Streptozotocin (STZ)-induced neonatal non-insulin-dependent diabetes mellitus (NIDDM) rat models are widely used. Administer the compound orally (e.g., 10–20 mg/kg) for 3–4 weeks. Assess blood glucose via glucometry, insulin sensitivity via HOMA-IR, and glycated hemoglobin (HbA1c). Pancreatic histopathology (H&E staining) and serum inflammatory cytokines (ELISA) validate tissue-level effects .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in mitigating oxidative stress and inflammation?

  • Methodology :

  • Oxidative Stress : Measure lipid peroxidation (malondialdehyde, MDA) and antioxidant enzymes (SOD, CAT, GSH) in pancreatic tissue homogenates using spectrophotometry .
  • Inflammation : Quantify TNF-α, IL-6, and NF-κB levels in serum via ELISA or Western blot. Use inhibitors (e.g., ROS scavengers) in cell-based assays (e.g., INS-1 β-cells) to isolate pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

  • Methodology :

  • Substituent Variation : Modify the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) to assess impact on target binding.
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and evaluate activity changes.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like xanthine oxidase or AMPK to predict binding affinities .

Q. How can trace impurities (e.g., genotoxic alkyl bromides) be quantified during synthesis?

  • Methodology : Use static headspace gas chromatography with electron capture detection (GC-ECD). Optimize parameters: column (DB-5MS), carrier gas (helium), and temperature gradient (40°C to 260°C). Validate with spiked samples and calculate limits of detection (LOD < 1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.